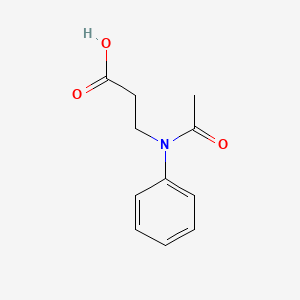

3-(N-phenylacetamido)propanoic acid

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-(N-acetylanilino)propanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |

InChI Key |

KSFLDPFPSJLFLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acid Chloride Route

This classical approach involves converting phenylacetic acid into its acid chloride, followed by nucleophilic attack by a suitable amine or ammonia to form the amide linkage.

$$

\text{Phenylacetic acid} \xrightarrow{\text{Thionyl chloride or oxalyl chloride}} \text{Phenylacetyl chloride}

$$

$$

\text{Phenylacetyl chloride} + \text{3-aminopropanoic acid} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: Reflux conditions (~40°C)

- Base: Triethylamine or pyridine to scavenge HCl

- High reactivity of acid chlorides facilitates efficient amidation

- Suitable for large-scale synthesis

- Requires strict anhydrous conditions

- Potential side reactions with moisture

| Step | Reagent | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Acid chloride formation | SOCl₂ | DCM | Reflux | ~85-90% | Anhydrous conditions essential |

| Amide coupling | 3-aminopropanoic acid | - | Room temp | ~70-80% | Excess amine may improve yield |

Direct Amidation Using Coupling Reagents

This approach employs coupling agents such as T3P, DCC, or EDCI to facilitate amide bond formation directly from phenylacetic acid and 3-aminopropanoic acid, avoiding the formation of acid chlorides.

$$

\text{Phenylacetic acid} + \text{3-aminopropanoic acid} \xrightarrow{\text{Coupling reagent}} \text{this compound}

$$

- Reagents: T3P (propylphosphonic anhydride), DCC (dicyclohexylcarbodiimide), or EDCI

- Catalyst: Catalytic DMAP (4-dimethylaminopyridine) enhances coupling efficiency

- Solvent: Dichloromethane or DMF

- Temperature: Ambient to slightly elevated (~25-40°C)

A study demonstrated the use of T3P-mediated coupling to synthesize amide derivatives with yields exceeding 80%, emphasizing the method's efficiency and mild conditions.

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Coupling | T3P, DMAP | DCM | Room temp | 80-90% | Mild and selective |

Multi-step Synthesis via Phenylacetic Acid Derivatives

This route involves initial synthesis of phenylacetamide derivatives, followed by coupling with a protected or activated propanoic acid intermediate.

- Alkylation or acylation of phenylacetic acid derivatives

- Activation of the carboxylic acid group (e.g., via formation of esters or acid chlorides)

- Amide bond formation with amino acid precursors

- Phenylacetic acid reacts with acetic anhydride to form phenylacetamide

- The phenylacetamide is then coupled with a protected propanoic acid derivative

Patents describe methods involving the use of acyl chlorides and carbodiimide coupling agents to efficiently produce the target compound with high purity.

Notes on Reaction Conditions and Optimization

| Parameter | Recommended Range | Notes |

|---|---|---|

| Temperature | 0°C to 40°C | Lower temperatures favor selectivity; higher for reaction rate |

| Solvent | Dichloromethane, DMF | Anhydrous solvents prevent hydrolysis of reactive intermediates |

| Reagent excess | 1.1–1.5 equivalents | Ensures complete conversion |

| Reaction time | 2–24 hours | Longer times may improve yield but risk side reactions |

Summary of Key Synthesis Data

| Method | Reagents | Solvent | Temperature | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid chloride route | SOCl₂, 3-aminopropanoic acid | DCM | Reflux | 85-90% | High efficiency | Moisture-sensitive |

| Coupling with T3P | Phenylacetic acid, 3-aminopropanoic acid | DCM/DMF | Room temp | 80-90% | Mild, high yield | Cost of reagents |

| Multi-step acylation | Phenylacetic derivatives | Various | Ambient | 70-85% | Versatile | Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

3-(N-phenylacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Phenylethylamine or phenylethanol derivatives.

Substitution: Various substituted amides or esters.

Scientific Research Applications

3-(N-phenylacetamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 3-(N-phenylacetamido)propanoic acid, highlighting differences in substituents, functional groups, and applications:

Functional Group Impact on Bioactivity

- N-Phenylacetamido Group : The phenyl substitution on the acetamide nitrogen increases lipophilicity, enhancing membrane permeability in drug candidates. This group also stabilizes peptoid conformations in polymer applications .

- Chlorine Substituents : Chlorinated derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, likely due to halogen-mediated disruption of bacterial cell membranes .

- Nitro and Methylthio Groups : The nitro group in ’s compound enhances electronic withdrawal, increasing carboxylic acid acidity. Methylthio groups in and contribute to sulfur-containing volatiles, critical in flavor chemistry .

Comparative Physicochemical Properties

Biological Activity

3-(N-phenylacetamido)propanoic acid, also known as 3-(2-phenylacetamido)propanoic acid, is an organic compound with the molecular formula CHNO. This compound belongs to the class of amides and has garnered interest in various biological applications due to its potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 99855-42-2

The compound features a propanoic acid backbone with a phenylacetamido group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of propanoic acid, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including those responsible for skin infections and other diseases. The mechanism often involves interference with bacterial cell wall synthesis or protein production.

Neuroprotective Effects

Emerging evidence suggests that propanoic acid derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or exhibit anti-inflammatory effects within the central nervous system. This aspect is particularly relevant in the context of neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics examined the efficacy of various propanoic acid derivatives against Staphylococcus aureus. The results indicated that compounds similar to this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxicity of several amide derivatives, including those based on propanoic acid, it was found that certain compounds induced apoptosis in human leukemia cell lines. The IC50 values for these compounds were reported between 20 to 100 µM, indicating a promising therapeutic window for further development .

Study 3: Neuroprotective Properties

Research focusing on the neuroprotective effects of short-chain fatty acids revealed that propanoic acid derivatives could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This suggests potential applications for compounds like this compound in neurodegenerative conditions .

Table 1: Biological Activities of Propanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N-phenylacetamido)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between phenylacetamide derivatives and propanoic acid precursors. For optimization, employ factorial design to systematically test variables such as temperature (e.g., 60–100°C), catalyst type (e.g., EDC/NHS coupling agents), and reaction time. Statistical analysis of yield and purity data can identify optimal conditions . Patent-derived methods for analogous compounds suggest substitution reactions under alkaline or acidic conditions, followed by purification via recrystallization or column chromatography .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the acetamido and phenyl protons/carbons. X-ray crystallography (if crystalline) provides definitive stereochemical data .

- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) confirms molecular weight (CHNO, 207.23 g/mol) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing samples to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH), monitoring degradation via HPLC .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the biological activity or molecular interactions of this compound?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with potential targets like enzymes or receptors. Pair this with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Analyze variables such as:

- Purity : Re-test compounds using standardized HPLC protocols.

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Biological Models : Replicate experiments in cell lines or animal models with validated genetic backgrounds. Use meta-analysis to identify confounding factors .

Q. What strategies are recommended for designing scalable synthesis protocols while maintaining stereochemical integrity?

- Methodological Answer : Optimize reaction engineering parameters (e.g., continuous-flow reactors) to enhance mixing and heat transfer. Monitor stereoselectivity using chiral HPLC or polarimetry during scale-up. Implement Quality by Design (QbD) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs) .

Q. How can the stability of this compound under various experimental conditions (e.g., aqueous buffers, UV light) be systematically evaluated?

- Methodological Answer : Design stability studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.